vibo-Quercitol

Descripción general

Descripción

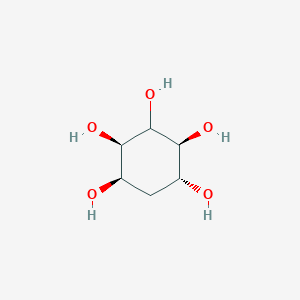

(-)-viburnitol is a cyclitol.

(-)-Viburnitol is a natural product found in Diploclisia glaucescens with data available.

Aplicaciones Científicas De Investigación

Biosíntesis y producción de productos farmacéuticos

El vibo-Quercitol es un desoxinositol que se encuentra de forma natural en especies de roble, miel de melaza y Gymnema sylvestre . Se sintetiza estereoselectivamente a partir de 2-desoxi-scyllo-inososa mediante la reacción reductora de una nueva (-)-vibo-Quercitol 1-deshidrogenasa que se encuentra en Burkholderia terrae . Este compuesto y sus isómeros estereoisómeros son intermediarios potenciales para productos farmacéuticos .

Producción enzimática de quercitoles

El grupo de investigación del autor identificó dos enzimas capaces de producir ambos isómeros estereoisómeros de desoxinositoles, que son raros en la naturaleza . Estas enzimas son herramientas potenciales para la producción enzimática de quercitoles, incluido el this compound .

Aplicaciones de la química verde

El this compound es un carbohidrato útil para las aplicaciones de la química verde . El grupo de investigación del autor informó recientemente el aislamiento de microorganismos que asimilan quercitol mediante cultivo de enriquecimiento .

Producción de desoxinositoles

El this compound y sus isómeros estereoisómeros, incluidos el (+)-proto-quercitol y el (+)-epi-quercitol, son sinthones quirales potenciales para candidatos a fármacos . Estos compuestos se pueden producir a partir de 2-desoxi-scyllo-inososa mediante la reacción reductora de una nueva (-)-vibo-Quercitol 1-deshidrogenasa

Mecanismo De Acción

Vibo-Quercitol, also known as (-)-Viburnitol or (-)-vibo-Quercitol, is a deoxyinositol that naturally occurs in low concentrations in oak species, honeydew honey, and Gymnema sylvestre . It has potential applications in the production of pharmaceuticals .

Target of Action

This compound is a carbaglycosylamine glycosidase inhibitor . Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. By inhibiting these enzymes, this compound can potentially interfere with the metabolism of certain carbohydrates in the body.

Mode of Action

This compound is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis . These enzymes are capable of producing both stereoisomers of deoxyinositols, which are rare in nature .

Biochemical Pathways

The biosynthesis of this compound involves the reductive reaction of 2-deoxy-scyllo-inosose by a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae . This enzyme is strongly induced in Burkholderia terrae cells when quercitol or 2-deoxy-scyllo-inosose is used as a carbon source in the culture medium .

Result of Action

As a carbaglycosylamine glycosidase inhibitor , it can potentially interfere with the metabolism of certain carbohydrates in the body, leading to various physiological effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzyme responsible for its synthesis is strongly induced when quercitol or 2-deoxy-scyllo-inosose is used as a carbon source in the culture medium . This suggests that the availability of these substrates in the environment can influence the production and action of this compound.

Análisis Bioquímico

Biochemical Properties

Vibo-Quercitol is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase found in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis . These enzymes interact with this compound, facilitating its production .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway that synthesizes it from 2-deoxy-scyllo-inosose . This pathway may involve interactions with various enzymes or cofactors .

Propiedades

IUPAC Name |

(1R,2R,4S,5R)-cyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPKVMRTXBRHRB-RSVSWTKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331579 | |

| Record name | CHEBI:37600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-76-6 | |

| Record name | CHEBI:37600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

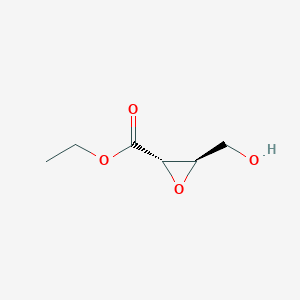

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

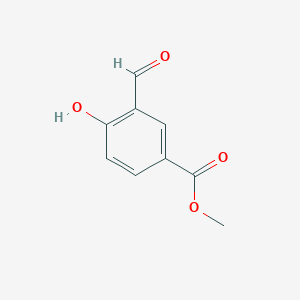

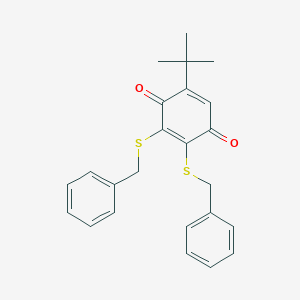

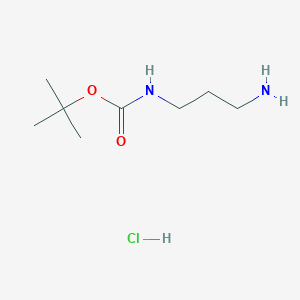

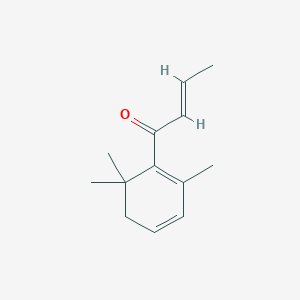

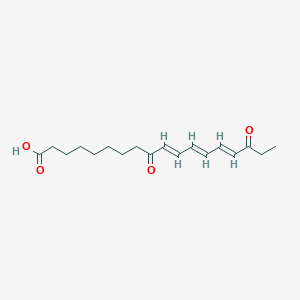

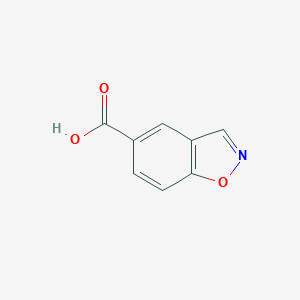

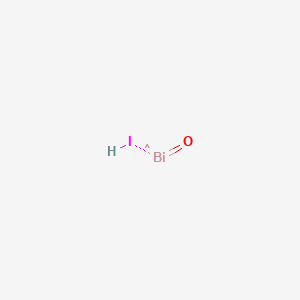

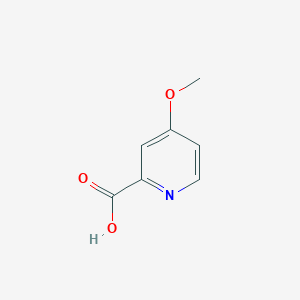

Feasible Synthetic Routes

A: (-)-vibo-Quercitol is found in various plant species. It was first isolated from Viburnum tinus L. and later identified as a constituent of Gymnema sylvestre leaves. [, ] Other sources include the stems of Diploclisia glaucescens, Cocculus carolinus D.C. (Menispermaceae), and Viscum album L. [, , ].

ANone: (-)-vibo-Quercitol has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.

A: Yes, several synthetic routes to (-)-vibo-Quercitol have been reported. One approach utilizes 1,4-cyclohexadiene as a starting material, involving photooxygenation, reduction, and trans-hydroxylation steps. [, ] Another method employs conduritol A tetramethyl ether, converting it to (-)-vibo-Quercitol tetramethyl ether through hydroboration-oxidation, followed by demethylation. []

A: Yes, (-)-vibo-Quercitol can be efficiently produced from myo-inositol through bioconversion. This process involves the enzymatic deoxygenation of myo-inositol by specific microorganisms. [, , , ]

A: (-)-vibo-Quercitol serves as a valuable chiral starting material for synthesizing various bioactive compounds, particularly carbasugars and aminocyclitols. Its stereochemistry allows for the creation of specific isomers with desired biological properties. [, , ]

A: (-)-vibo-Quercitol is a precursor for synthesizing various glycosidase inhibitors, particularly carbaglycosylamine derivatives. These inhibitors mimic the natural substrates of glycosidases and interfere with their activity, offering potential therapeutic applications for managing diabetes. [, , ]

A: (-)-vibo-Quercitol derivatives, specifically carbaglycosylamines, exhibit inhibitory activity against glucocerebrosidase. This enzyme plays a role in carbohydrate metabolism, and its inhibition could potentially regulate blood sugar levels. []

A: Yes, research has explored the SAR of (-)-vibo-Quercitol derivatives, focusing on how structural modifications affect their potency and selectivity as glycosidase inhibitors. []

A: Yes, various analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography, are employed to characterize and quantify (-)-vibo-Quercitol. [, ]

A: In some plants like Viscum album L., (-)-vibo-Quercitol accumulates to high concentrations, contributing significantly to the osmotic potential. This accumulation helps maintain cellular turgor and water balance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)